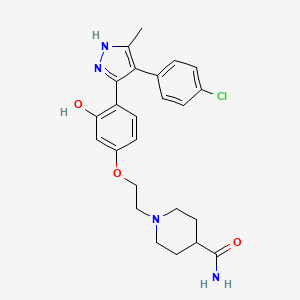

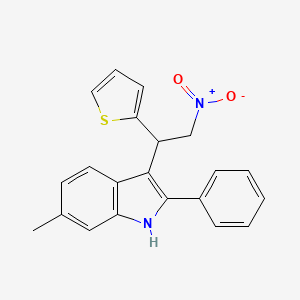

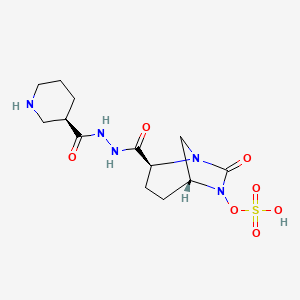

![molecular formula C32H39Cl2N7O4 B612008 N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide CAS No. 1256152-35-8](/img/structure/B612008.png)

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FIIN-1, also known as FGFR irreversible inhibitor-1, is a potent and irreversible inhibitor of fibroblast growth factor receptor (FGFR) kinases. It selectively targets FGFR1, FGFR2, FGFR3, and FGFR4. The compound’s chemical structure includes an acrylamide moiety that forms a covalent bond with a conserved cysteine residue (Cys488 in FGFR1) located at the rim of the P-loop .

Mechanism of Action

Target of Action

FIIN-1, also known as FGFR Irreversible Inhibitor-1, is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) - FGFR1, FGFR2, FGFR3, and FGFR4 . FGFRs are a family of receptor tyrosine kinases that have been successfully targeted by several small-molecule inhibitors due to their fundamental biological functions and frequently observed abnormality in tumors .

Mode of Action

FIIN-1 acts at the ATP binding site of FGFRs . It forms a covalent bond with a conserved cysteine (Cys488 of FGFR1) located at the rim of the P-loop . This irreversible binding leads to the inhibition of FGFRs. The Kd values for FIIN-1 with FGFR1, FGFR2, FGFR3, and FGFR4 are 2.8, 6.9, 5.4, and 120 nM respectively .

Biochemical Pathways

FIIN-1 affects the FGF/FGFR signaling pathway . By inhibiting FGFRs, it disrupts the downstream signaling cascades initiated by these receptors. This results in the inhibition of cellular processes such as cell proliferation and differentiation that are regulated by the FGF/FGFR signaling pathway.

Result of Action

FIIN-1 inhibits the proliferation of FGFR-dependent cancer cell lines . It also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . These effects can lead to the suppression of tumor growth in cancers that are driven by aberrant FGFR signaling.

Biochemical Analysis

Biochemical Properties

FIIN-1 interacts with FGFRs 1, 2, 3, and 4, as well as Flt1/4 . It binds to these receptors with Kd values of 2.8/6.9/5.4/120 nM and 32/120 nM respectively . The biochemical IC50s of FIIN-1 are 9.2, 6.2, 11.9, and 189 nM against FGFR1/2/3/4, respectively . These interactions inhibit the activity of the FGFRs, thereby affecting various biochemical reactions within the cell.

Cellular Effects

FIIN-1 has significant effects on various types of cells and cellular processes. It inhibits the proliferation of FGF signaling-sensitive cancer cell lines . FIIN-1 also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . This indicates that FIIN-1 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

FIIN-1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It forms a covalent bond with cysteine 486 located in the P loop of the FGFR1 ATP binding site . This binding inhibits the activity of the FGFRs, thereby affecting the downstream signaling pathways.

Temporal Effects in Laboratory Settings

It is known that FIIN-1 has a potent and irreversible inhibitory effect on FGFRs

Metabolic Pathways

FIIN-1 is involved in the FGFR signaling pathway It inhibits the activity of FGFRs, thereby affecting the downstream signaling pathways

Preparation Methods

Synthetic Routes:: FIIN-1 can be synthesized using the following steps:

Acrylamide Derivative Formation: Start with an acrylamide derivative, which serves as the core structure.

Functionalization: Introduce specific functional groups to enhance binding affinity and selectivity.

Cysteine Interaction: The acrylamide group reacts with the conserved cysteine residue in FGFR kinases, forming a covalent bond.

Reagents: Acrylamide precursor, appropriate functional groups, and catalysts.

Solvents: Organic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

Temperature and Time: Reaction typically occurs at room temperature or slightly elevated temperatures for several hours.

Industrial Production:: While FIIN-1 is primarily used in research, custom synthesis services can provide larger quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions:: FIIN-1 participates in covalent interactions and irreversible binding. Key reactions include:

Covalent Bond Formation: Acrylamide reacts with the cysteine residue in FGFR kinases.

Inhibition: FIIN-1 inhibits FGFR autophosphorylation and downstream signaling.

Acrylamide Precursor: Essential for forming the acrylamide group.

Cysteine Residue: The conserved cysteine in FGFR kinases.

Kinase Assay Buffer: Used for in vitro kinase assays.

Major Products:: The major product is the FIIN-1-FGFR complex, which irreversibly inhibits FGFR activity.

Scientific Research Applications

FIIN-1 finds applications in various fields:

Chemistry: Tool compound for studying kinase inhibition mechanisms.

Biology: Investigating FGFR signaling pathways and downstream effects.

Medicine: Potential therapeutic target for FGFR-driven cancers.

Industry: Custom synthesis services for drug discovery.

Comparison with Similar Compounds

FIIN-1 stands out due to its irreversible binding and selectivity. Similar compounds include other FGFR inhibitors (e.g., AZD4547, BGJ398), but FIIN-1’s unique covalent interaction sets it apart.

Properties

IUPAC Name |

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVFTXQYIYFQBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39Cl2N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does FIIN-1 interact with FGFR2 and what are the downstream effects observed in lung SCC?

A1: While the provided abstracts do not detail the precise binding mechanism of FIIN-1 to FGFR2, they highlight its function as a pan-FGFR inhibitor [, ]. The research indicates that FIIN-1 effectively inhibits the activity of FGFR2, including mutated variants found in lung SCC []. This inhibition was demonstrated by the suppression of anchorage-independent colony formation in NIH-3T3 cells expressing mutated FGFR2 when treated with FIIN-1 []. This suggests that FIIN-1 disrupts the oncogenic signaling pathways downstream of FGFR2, potentially hindering tumor growth and progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

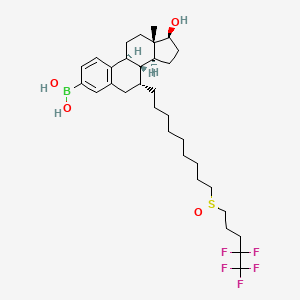

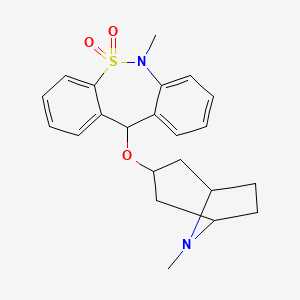

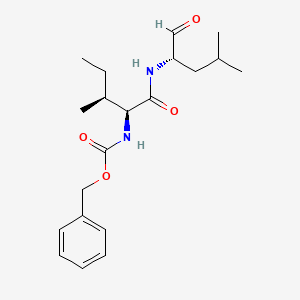

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)

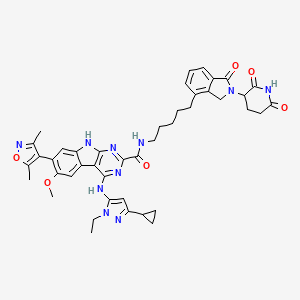

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)